molecular formula C6H18Cl2N2OS B2448965 N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride CAS No. 2361643-60-7

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride

Cat. No.: B2448965
CAS No.: 2361643-60-7
M. Wt: 237.18
InChI Key: HFJNVIMDBQISFK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfonimidoyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride typically involves the reaction of N,N-dimethyl-3-aminopropylamine with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-aminopropylamine: A precursor in the synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride.

    Sulfonimidoyl Chloride Derivatives: Used in the synthesis of various sulfonimidoyl compounds.

Uniqueness

This compound is unique due to its specific combination of a sulfonimidoyl group and a propan-1-amine backbone This structure imparts distinct chemical properties, such as reactivity and stability, which are not commonly found in other organosulfur compounds

Properties

IUPAC Name

N,N-dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2OS.2ClH/c1-8(2)5-4-6-10(3,7)9;;/h7H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJNVIMDBQISFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCS(=N)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361643-60-7
Record name [3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride
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